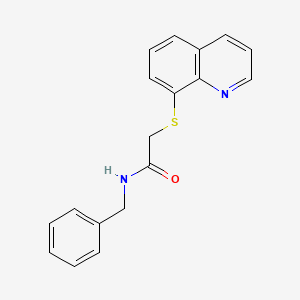![molecular formula C18H14FN3O2 B5521995 N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521995.png)
N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide is a useful research compound. Its molecular formula is C18H14FN3O2 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.10700486 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology and Alzheimer's Disease Research
- Serotonin Receptor Imaging : A study using a fluorine-18 labeled compound related to the chemical structure highlighted its potential application in neuropharmacology, particularly for imaging serotonin 1A (5-HT(1A)) receptors in Alzheimer's disease patients. This application could provide valuable insights into the neurodegenerative processes associated with Alzheimer's disease and other cognitive impairments, offering a pathway for diagnosing and understanding psychiatric and neurodegenerative disorders (Kepe et al., 2006).
Anticancer Research
- Met Kinase Inhibition : Another study described the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, indicating potential applications in cancer treatment. The research focused on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which showed complete tumor stasis in a human gastric carcinoma xenograft model, demonstrating the compound's relevance in developing new anticancer therapies (Schroeder et al., 2009).
Histone Deacetylase Inhibition for Cancer Therapy
- Histone Deacetylase Inhibition : The design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an isotype-selective histone deacetylase (HDAC) inhibitor were explored. This compound showed promise as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis, highlighting the potential application of similar compounds in cancer therapy (Zhou et al., 2008).
Orexin Receptor Mechanisms in Eating Disorders
- Orexin Receptor Antagonism : Research on the role of orexin-1 receptor mechanisms on compulsive food consumption in a binge eating model in rats suggests potential therapeutic applications for eating disorders. Compounds like SB-649868, acting as dual orexin receptor antagonists, showed selective reduction in binge eating behavior without affecting standard food intake, indicating a novel approach to treating eating disorders with a compulsive component (Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c1-12-2-11-17(22-21-12)24-16-9-3-13(4-10-16)18(23)20-15-7-5-14(19)6-8-15/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGERCLFRXNUWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5521913.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]indoline](/img/structure/B5521929.png)
![(1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione](/img/structure/B5521937.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5521954.png)
![2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5521955.png)

![2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide](/img/structure/B5521967.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5521981.png)
![3-(1,3-benzodioxol-5-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5521989.png)
![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide](/img/structure/B5521994.png)
![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)
![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide](/img/structure/B5522003.png)
![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5522007.png)
